N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C16H17FN2O4 and its molecular weight is 320.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection
One study investigated YM-244769, a compound structurally related to the given chemical, focusing on its neuroprotective properties. YM-244769 showed preferential inhibition of NCX3, a Na+/Ca2+ exchanger, and protected neuronal cells against hypoxia/reoxygenation-induced damage, indicating its potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Environmental Chemistry
Research on the photo-oxidation of furan and its derivatives highlighted the formation of unsaturated dicarbonyl compounds, significant for understanding atmospheric chemical processes and environmental implications (Alvarez et al., 2009).
Hepatocyte Research
Studies have also explored the use of benzyloxy-substituted lactone cyclooxygenase-2 inhibitors as fluorescent probes for CYP3A activity in hepatocytes. This research aids in understanding drug metabolism and liver function, with potential applications in drug development (Nicoll-Griffith et al., 2004).
PET Imaging for Cancer
Another study developed a radioligand based on argininamide for PET imaging of Y1R-positive tumors, providing a new tool for cancer diagnosis and therapy monitoring (Keller et al., 2017).
Antiviral Studies
Research into the metabolism and disposition of HIV integrase inhibitors used 19F-NMR spectroscopy, offering insights into the development of effective antiviral drugs (Monteagudo et al., 2007).
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-13-3-1-11(2-4-13)9-19-16(22)15(21)18-7-5-14(20)12-6-8-23-10-12/h1-4,6,8,10,14,20H,5,7,9H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSODMSQBKNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC(C2=COC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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